2-[2-(4-Methoxyphenyl)ethyl]piperidine 2-[2-(4-Methoxyphenyl)ethyl]piperidine
Brand Name: Vulcanchem
CAS No.: 383128-45-8
VCID: VC15415104
InChI: InChI=1S/C14H21NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h6-7,9-10,13,15H,2-5,8,11H2,1H3
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

2-[2-(4-Methoxyphenyl)ethyl]piperidine

CAS No.: 383128-45-8

Cat. No.: VC15415104

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Methoxyphenyl)ethyl]piperidine - 383128-45-8

Specification

CAS No. 383128-45-8
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)ethyl]piperidine
Standard InChI InChI=1S/C14H21NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h6-7,9-10,13,15H,2-5,8,11H2,1H3
Standard InChI Key WTRWDGMEHFSTHC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCC2CCCCN2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-[2-(4-Methoxyphenyl)ethyl]piperidine (CAS No. 654662-60-9) is systematically named as 4-[2-(4-methoxyphenyl)ethyl]piperidine . Alternative designations include 4-(4-Methoxyphenethyl)piperidine and Piperidine, 4-[2-(4-methoxyphenyl)ethyl]- . The compound’s structure comprises a six-membered piperidine ring with a 2-(4-methoxyphenyl)ethyl side chain (Figure 1). The methoxy group (-OCH3\text{-OCH}_3) at the para position of the phenyl ring enhances electron donation, influencing the compound’s solubility and receptor binding .

Figure 1: Structure of 2-[2-(4-Methoxyphenyl)ethyl]piperidine. The piperidine ring (blue) is substituted with a phenethyl group (black) bearing a methoxy moiety (red).\text{Figure 1: Structure of 2-[2-(4-Methoxyphenyl)ethyl]piperidine. The piperidine ring (blue) is substituted with a phenethyl group (black) bearing a methoxy moiety (red).}

Physicochemical Properties

Key properties include:

  • Molecular formula: C14H21NO\text{C}_{14}\text{H}_{21}\text{NO}

  • Molecular weight: 219.32 g/mol

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the methoxy group; limited in nonpolar solvents .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may protonate the piperidine nitrogen or cleave the methoxy group.

Synthetic Methodologies

aza-Michael Addition

The aza-Michael reaction is a cornerstone for synthesizing piperidine derivatives. For 2-[2-(4-Methoxyphenyl)ethyl]piperidine, divinyl ketones react with primary amines under controlled conditions. For example, reacting 2-(4-methoxyphenyl)ethylamine with divinyl ketones in acetonitrile and sodium bicarbonate yields the target compound with up to 84% efficiency .

Reaction Conditions:

ParameterValue
SolventAcetonitrile/NaHCO3\text{NaHCO}_3
Temperature16°C (addition), reflux (1.5 h)
Yield79–84%

Reductive Amination

An alternative route involves reductive amination of 4-methoxyphenylacetone with piperidine. Using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol, this method achieves moderate yields (50–65%) but offers scalability.

4-Methoxyphenylacetone+PiperidineNaBH3CN2-[2-(4-Methoxyphenyl)ethyl]piperidine\text{4-Methoxyphenylacetone} + \text{Piperidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-[2-(4-Methoxyphenyl)ethyl]piperidine}

Comparative Analysis

MethodYield (%)PurityScalability
aza-Michael 79–84HighModerate
Reductive Amination50–65MediumHigh

The aza-Michael approach is preferred for research-scale synthesis, while reductive amination suits industrial production.

Pharmacological Applications

Neurological Therapeutics

2-[2-(4-Methoxyphenyl)ethyl]piperidine is a precursor to acetylcholinesterase inhibitors like donepezil analogs. Modifying the piperidine moiety’s stereochemistry enhances binding to acetylcholinesterase, with diastereomeric mixtures showing varied inhibitory potencies (IC50_{50}: 10–50 nM) . For example, introducing a 2-methyl group improves blood-brain barrier penetration, critical for Alzheimer’s drug candidates .

Cardiovascular Agents

The compound’s phenethyl moiety mimics endogenous ligands for urotensin-II receptors (UT receptors). Palosuran, a UT antagonist derived from similar piperidines, demonstrates efficacy in hypertension models (ED50_{50}: 1.5 mg/kg) . Structural analogs of 2-[2-(4-Methoxyphenyl)ethyl]piperidine are being explored for atherosclerosis and heart failure .

Analgesic and Anti-inflammatory Effects

Piperidine derivatives exhibit affinity for tachykinin NK1_1 receptors, modulating pain and inflammation. GR205171, a NK1_1 antagonist containing a methoxybenzyl-piperidine group, reduces inflammatory pain in guinea pigs (EC50_{50}: 0.3 μM) .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) resolves 2-[2-(4-Methoxyphenyl)ethyl]piperidine from impurities. A C18 column and acetonitrile/water (70:30) mobile phase achieve a retention time of 6.2 minutes .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.12 (d, 2H, ArH), 6.82 (d, 2H, ArH), 3.78 (s, 3H, OCH3_3), 2.95–2.65 (m, 6H, piperidine CH2_2), 1.70–1.45 (m, 4H, piperidine CH2_2).

  • HRMS (ESI+): m/z 220.1698 [M+H]+^+ (calc. 220.1701) .

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